1,4-Dimethoxy-2-ethyl-6-fluorobenzene
Description
Significance within Fluorinated Aromatic Ether Chemistry
Fluorinated aromatic ethers are a cornerstone of modern chemical research, with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine into an aromatic ether molecule can dramatically alter its physicochemical properties. These changes can include increased thermal stability, enhanced lipophilicity, and altered metabolic pathways, all of which are highly desirable in the development of new bioactive compounds and advanced materials.
The parent compound, 1,4-dimethoxybenzene (B90301), also known as hydroquinone (B1673460) dimethyl ether, serves as a versatile intermediate in organic synthesis. The strategic placement of a fluorine atom and an ethyl group onto this scaffold, as in 1,4-Dimethoxy-2-ethyl-6-fluorobenzene, would be expected to fine-tune its electronic and steric properties, potentially leading to novel applications. For instance, the fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, influencing binding interactions with biological targets.
Structural Characteristics and Related Chemical Systems
The structure of this compound is characterized by a benzene (B151609) ring substituted with two methoxy (B1213986) groups in a para arrangement, an ethyl group, and a fluorine atom. The precise arrangement of these substituents dictates the molecule's polarity, reactivity, and three-dimensional shape.
Interactive Data Table: Physicochemical Properties of 1,4-Dimethoxy-2-fluorobenzene guidechem.comchemicalbook.com
| Property | Value |
| Molecular Formula | C₈H₉FO₂ |
| Molecular Weight | 156.15 g/mol |
| Melting Point | 23-26 °C |
| Boiling Point | 119-121 °C (at 40 mmHg) |
| Appearance | White or grayish-white solid powder |
| Solubility | Insoluble in water |
The addition of an ethyl group to the 1,4-Dimethoxy-2-fluorobenzene structure would increase the molecular weight and likely alter the melting and boiling points. The ethyl group, being larger than a hydrogen atom, would also introduce steric hindrance that could influence the molecule's conformation and its interactions with other molecules.
Historical Development and Preliminary Research Trajectories
The synthesis and study of fluorinated aromatic compounds have a rich history, with early methods like the Balz-Schiemann reaction paving the way for the introduction of fluorine into aromatic rings. prepchem.com Modern synthetic methodologies have expanded the toolbox for creating complex fluorinated molecules.
Given the lack of specific literature on this compound, its research trajectory remains hypothetical. However, based on the applications of similar compounds, several research avenues can be envisioned. For example, its potential as a building block in the synthesis of more complex molecules for medicinal chemistry is a strong possibility. The field of materials science might also find applications for this compound, potentially in the development of liquid crystals or specialized polymers.
The synthesis of related compounds often involves the nucleophilic aromatic substitution of fluorine in highly fluorinated arenes or the direct fluorination of dimethoxybenzene derivatives. nih.govthieme-connect.de For instance, the synthesis of methoxyarenes from fluoroarenes via nucleophilic aromatic substitution with sodium methoxide (B1231860) is a well-established method. nih.gov
Structure
3D Structure
Properties
Molecular Formula |
C10H13FO2 |
|---|---|
Molecular Weight |
184.21 g/mol |
IUPAC Name |
1-ethyl-3-fluoro-2,5-dimethoxybenzene |
InChI |
InChI=1S/C10H13FO2/c1-4-7-5-8(12-2)6-9(11)10(7)13-3/h5-6H,4H2,1-3H3 |
InChI Key |
IYNHZXLZTHMNSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)OC)F)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1,4 Dimethoxy 2 Ethyl 6 Fluorobenzene and Its Derivatives
Strategies for Regioselective Synthesis of the Core Scaffold
The incorporation of a fluorine atom onto an aromatic ring can be challenging due to the high reactivity of elemental fluorine. thieme-connect.de Consequently, several indirect methods are commonly employed.
Balz-Schiemann Reaction: This classic method involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding aryl fluoride (B91410). thieme-connect.deprepchem.com This is a reliable method for introducing a single fluorine atom at a specific position defined by the precursor amine.
Nucleophilic Aromatic Substitution (SNAr): In this approach, a leaving group (such as a nitro or chloro group) on an activated aromatic ring is displaced by a fluoride ion. The ring must be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. thieme-connect.denih.gov
Electrophilic Fluorination: Reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor® allow for the direct electrophilic fluorination of electron-rich aromatic rings. dtic.milgoogle.comdtic.mil The regioselectivity is governed by the directing effects of the substituents already on the ring. For a dimethoxy-substituted precursor, fluorination would likely be directed to an ortho or para position. google.com
Table 1: Comparison of Common Aromatic Fluorination Methods
| Method | Reagent/Precursor | Conditions | Key Features |
| Balz-Schiemann Reaction | Aryl amine | 1. NaNO₂, HBF₄2. Heat | Reliable for specific regiochemistry; requires synthesis of the corresponding amine. prepchem.com |
| Nucleophilic Substitution (SNAr) | Activated Aryl Halide/Nitro compound | Fluoride source (e.g., KF, CsF) | Requires strong electron-withdrawing groups on the ring. thieme-connect.denih.gov |
| Electrophilic Fluorination | Electron-rich arene | Electrophilic F⁺ source (e.g., NFSI) | Direct fluorination; regioselectivity depends on existing substituents. google.comgoogle.com |
Achieving the 1,4-dimethoxy (hydroquinone dimethyl ether) pattern is a crucial step. The primary methods involve either starting with a pre-functionalized precursor or building the pattern on the ring.
Williamson Ether Synthesis: This is the most common method, involving the double alkylation of a hydroquinone (B1673460) (1,4-dihydroxybenzene) precursor with an alkylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. guidechem.com This ensures the 1,4-substitution pattern is locked in from the start of the synthetic sequence.
Nucleophilic Substitution: Starting from a 1,4-dihalobenzene, a double nucleophilic substitution with sodium methoxide (B1231860) can yield the desired 1,4-dimethoxybenzene (B90301). nih.gov This method is particularly effective if the ring is activated towards SNAr.
The directing effects of the two methoxy (B1213986) groups are strongly activating and ortho-, para-directing. In a 1,4-dimethoxybenzene system, all available positions (2, 3, 5, and 6) are activated for subsequent electrophilic substitution. masterorganicchemistry.com
The introduction of the ethyl group can be accomplished via classic electrophilic aromatic substitution reactions.
Friedel-Crafts Alkylation: Direct alkylation of a fluorinated dimethoxybenzene precursor with an ethylating agent (e.g., ethyl bromide) and a Lewis acid catalyst (e.g., AlCl₃) can introduce the ethyl group. youtube.comyoutube.com However, this reaction is prone to polyalkylation and carbocation rearrangements.
Friedel-Crafts Acylation followed by Reduction: A more reliable two-step method involves the acylation of the aromatic ring with acetyl chloride and a Lewis acid to form an acetophenone (B1666503) derivative. The resulting ketone is then reduced to the ethyl group, commonly via a Clemmensen (using zinc-mercury amalgam in acidic conditions) or Wolff-Kishner (using hydrazine (B178648) in basic conditions) reduction. msu.edu This acylation-reduction sequence avoids the pitfalls of direct alkylation and provides better regiochemical control.
The positional control for the ethyl group's introduction depends on the sequence. If introduced onto 2-fluoro-1,4-dimethoxybenzene, the strong ortho-, para-directing influence of the methoxy groups would guide the incoming acyl group.
Advanced Synthetic Transformations for Analog Generation
Once the 1,4-dimethoxy-2-ethyl-6-fluorobenzene scaffold is synthesized, it can serve as a template for generating a library of analogs through various synthetic transformations.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov To utilize this chemistry, the core scaffold would first need to be functionalized with a suitable leaving group, typically a bromide or iodide, via electrophilic halogenation.
Suzuki-Miyaura Coupling: An aryl bromide derivative of the core scaffold can be coupled with a wide range of boronic acids or esters to introduce new aryl or alkyl groups. researchgate.net
Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing access to arylethynyl derivatives. nih.gov
Buchwald-Hartwig Amination: This transformation allows for the formation of carbon-nitrogen bonds by coupling the aryl halide with various amines.
In some cases, direct C-F bond activation can be achieved, where the fluorine atom itself participates in the cross-coupling reaction, though this typically requires specific catalysts and electron-deficient aromatic systems. rsc.orgnih.gov
Table 2: Examples of Palladium-Catalyzed Reactions for Analog Generation
| Reaction Name | Coupling Partners | Catalyst System (Example) | Resulting Bond |
| Suzuki-Miyaura | Aryl-Br + R-B(OH)₂ | Pd(PPh₃)₄, base | Aryl-R |
| Sonogashira | Aryl-Br + R-C≡CH | PdCl₂(PPh₃)₂, CuI, base | Aryl-C≡C-R |
| Buchwald-Hartwig | Aryl-Br + R₂NH | Pd₂(dba)₃, phosphine (B1218219) ligand, base | Aryl-NR₂ |
| C-F Activation | Aryl-F + N-Tosylhydrazone | Palladium catalyst | Aryl-C bond |
Further functionalization of the this compound ring can be achieved through electrophilic aromatic substitution (EAS). youtube.comlibretexts.org The regiochemical outcome of these reactions is determined by the combined directing effects of the four existing substituents.
The two methoxy groups are strongly activating, ortho-, para-directors. The ethyl group is a moderately activating, ortho-, para-director. The fluorine atom is deactivating but an ortho-, para-director. researchgate.netlibretexts.org The directing power generally follows the order: -OCH₃ > -C₂H₅ > -F. The most powerful activating groups, the methoxy groups, will dominate the directing effects. masterorganicchemistry.commsu.eduuobasrah.edu.iq
Given the substitution pattern, the two remaining positions on the ring (positions 3 and 5) are available for substitution.
Position 3 is ortho to one methoxy group and the ethyl group, and meta to the other methoxy and the fluoro group.
Position 5 is ortho to one methoxy group and the fluoro group, and meta to the other methoxy and the ethyl group.
Due to the strong activating effect of the methoxy groups, substitution is highly likely to occur at one of these positions. Steric hindrance from the adjacent ethyl group might slightly disfavor substitution at position 3 compared to position 5.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Core Scaffold
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 5-Nitro-1,4-dimethoxy-2-ethyl-6-fluorobenzene |
| Bromination | Br₂, FeBr₃ | 5-Bromo-1,4-dimethoxy-2-ethyl-6-fluorobenzene |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 5-Acetyl-1,4-dimethoxy-2-ethyl-6-fluorobenzene |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of a variety of functional groups onto an aromatic ring. nih.gov This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for the stabilization of this intermediate and, thus, for the success of the reaction. youtube.com
In the context of synthesizing derivatives of this compound, an SNAr pathway could be envisioned where a fluoride ion acts as the nucleophile, displacing a suitable leaving group on a precursor molecule. For this to be feasible, the aromatic ring would need to be activated by potent electron-withdrawing groups. For instance, a hypothetical precursor such as 2-ethyl-1,4-dimethoxy-3,5-dinitrobenzene with a leaving group at the 6-position could potentially undergo SNAr with a fluoride source.
Conversely, the fluorine atom itself can act as an excellent leaving group in SNAr reactions, often showing higher reactivity than other halogens. youtube.com This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom more susceptible to nucleophilic attack. Therefore, a plausible synthetic route to derivatives of this compound could involve the displacement of the fluorine atom by other nucleophiles, provided the aromatic ring is sufficiently activated by other substituents. The electron-donating nature of the methoxy and ethyl groups in the target molecule, however, would disfavor this type of reaction.
It is important to note that the success of SNAr reactions is highly dependent on the nature of the substrate, the nucleophile, the leaving group, and the reaction conditions. The interplay of these factors determines the feasibility and outcome of the substitution.
Organometallic Reagent Mediated Functionalizations (e.g., Lithiation, Grignard Reactions)
Organometallic reagents provide a versatile toolkit for the functionalization of aromatic rings, often offering high regioselectivity that is complementary to classical electrophilic aromatic substitution reactions. Directed ortho-lithiation is a particularly powerful strategy that utilizes a directing group to deprotonate a specific ortho-position, creating a nucleophilic aryl lithium species that can then react with various electrophiles. core.ac.ukresearchgate.net
In a potential synthesis of this compound, the methoxy groups can serve as effective directing groups for lithiation. A plausible synthetic pathway could start from 1,4-dimethoxy-2-fluorobenzene. The methoxy group at the 1-position would direct the lithiation to the adjacent 6-position. Subsequent reaction of the resulting aryllithium intermediate with an ethylating agent, such as ethyl iodide or diethyl sulfate, would introduce the ethyl group at the desired position.
Another well-established method for forming carbon-carbon bonds on aromatic rings is the Friedel-Crafts alkylation. mnstate.edunih.gov This reaction involves the use of an alkyl halide or an alcohol in the presence of a Lewis acid or a strong protic acid catalyst to introduce an alkyl group onto the aromatic ring. For the synthesis of this compound, a Friedel-Crafts ethylation of a suitable precursor could be considered. However, Friedel-Crafts alkylations are often prone to issues such as polyalkylation and rearrangements of the alkyl group, which can lead to a mixture of products. youtube.com The directing effects of the substituents already present on the ring would also need to be carefully considered to achieve the desired regioselectivity.
Grignard reactions represent another class of organometallic-mediated transformations. While the direct formation of a Grignard reagent from an aryl fluoride is challenging due to the strength of the C-F bond, indirect methods can be employed.
Below is a table summarizing potential organometallic approaches:
| Reaction Type | Starting Material | Reagents | Intermediate | Product |
| Directed ortho-Lithiation | 1,4-Dimethoxy-2-fluorobenzene | 1. n-BuLi, THF 2. CH3CH2I | 6-Lithio-1,4-dimethoxy-2-fluorobenzene | This compound |
| Friedel-Crafts Ethylation | 1,4-Dimethoxy-2-fluorobenzene | CH3CH2Cl, AlCl3 | - | Mixture of isomers |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com These principles are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to enhance sustainability.
Solvent-Free or Environmentally Benign Solvent Systems
A key aspect of green chemistry is the reduction or replacement of volatile organic solvents (VOCs), which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, where the reactants are mixed in the absence of a solvent, represent an ideal scenario. researchgate.netmdpi.com Such reactions can lead to higher efficiency, easier product separation, and reduced waste. For the synthesis of derivatives of this compound, exploring solvent-free conditions for reactions such as fluorination or alkylation could significantly improve the environmental footprint of the process.
When a solvent is necessary, the use of environmentally benign alternatives is encouraged. Anisole (B1667542), for instance, has been identified as a greener solvent for various organic transformations, including the synthesis of aromatic compounds. nih.gov Its lower toxicity and biodegradability compared to traditional solvents like chlorinated hydrocarbons make it a more sustainable choice. The use of bio-based solvents is another emerging area in green chemistry. nih.gov
Catalyst Development for Sustainable Production
Catalysis plays a central role in green chemistry by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of recyclable catalysts is of particular importance as it allows for the catalyst to be recovered and reused, reducing waste and cost. mdpi.com
For the synthesis of this compound and its derivatives, the use of heterogeneous catalysts could offer significant advantages. For example, in Friedel-Crafts type reactions, traditional Lewis acid catalysts like aluminum chloride are used in stoichiometric amounts and generate significant waste during workup. Replacing these with solid acid catalysts, such as zeolites, that can be easily filtered off and regenerated would represent a substantial green improvement.
Furthermore, the development of catalysts that can facilitate C-H functionalization offers a more atom-economical approach to introducing substituents onto an aromatic ring, as it avoids the need for pre-functionalized starting materials. researchgate.net Research into transition metal catalysts for the direct ethylation of a fluorinated dimethoxybenzene precursor could lead to a more sustainable synthetic route. The following table highlights some green chemistry strategies applicable to the synthesis of substituted aromatic compounds.
| Green Chemistry Principle | Application in Synthesis | Potential Benefits |
| Use of Safer Solvents | Replacing chlorinated solvents with anisole or bio-based solvents. | Reduced toxicity and environmental impact. |
| Solvent-Free Synthesis | Performing reactions neat, without any solvent. researchgate.netmdpi.com | Reduced waste, simplified purification, potentially faster reaction rates. |
| Use of Recyclable Catalysts | Employing solid acid catalysts (e.g., zeolites) for alkylation. mdpi.com | Catalyst can be recovered and reused, minimizing waste. |
| Atom Economy | Utilizing C-H activation strategies for functionalization. researchgate.net | Reduces the number of synthetic steps and byproducts. |
Advanced Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy provides profound insight into the molecular structure by probing the magnetic properties of atomic nuclei. For 1,4-Dimethoxy-2-ethyl-6-fluorobenzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would be required for a complete structural assignment.
¹H NMR Spectral Interpretation and Proton Connectivity
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) groups, and the ethyl group.
Aromatic Protons: The two protons on the benzene (B151609) ring are in different chemical environments and would likely appear as doublets or doublet of doublets due to coupling with each other and with the adjacent fluorine atom. Their chemical shifts would be influenced by the electron-donating methoxy groups and the electron-withdrawing fluorine atom.
Methoxy Protons: Two singlets would be expected for the two methoxy groups, as they are not chemically equivalent due to the substitution pattern.
Ethyl Group Protons: The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled with the methyl (-CH3) protons, and a triplet for the methyl protons, coupled with the methylene protons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| Aromatic H | 6.5 - 7.5 | dd | |
| Aromatic H | 6.5 - 7.5 | d | |
| -OCH₃ | 3.8 - 4.0 | s | |
| -OCH₃ | 3.8 - 4.0 | s | |
| -CH₂CH₃ | 2.5 - 2.8 | q | 7-8 |
| -CH₂CH₃ | 1.1 - 1.3 | t | 7-8 |
¹³C NMR Chemical Shift Analysis and Carbon Skeleton Elucidation
The ¹³C NMR spectrum would provide information about the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbons directly bonded to the methoxy groups and the fluorine atom will have characteristic chemical shifts. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
Methoxy Carbons: Two separate signals are anticipated for the two methoxy group carbons.
Ethyl Group Carbons: Two signals will correspond to the methylene and methyl carbons of the ethyl group.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C-F | 155 - 165 (d, ¹JCF ≈ 240-250 Hz) |
| C-OCH₃ | 145 - 155 |
| C-OCH₃ | 145 - 155 |
| C-C | 110 - 130 |
| C-H | 100 - 115 |
| C-H | 100 - 115 |
| -OCH₃ | 55 - 60 |
| -OCH₃ | 55 - 60 |
| -CH₂CH₃ | 20 - 30 |
| -CH₂CH₃ | 10 - 15 |
¹⁹F NMR Spectroscopy for Fluorine Environment Analysis
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. In this compound, a single fluorine environment exists. The spectrum would likely show a multiplet due to coupling with the neighboring aromatic protons. The chemical shift would be indicative of the electronic environment around the fluorine atom on the benzene ring. For fluorobenzene, the chemical shift is around -113 ppm relative to CFCl₃. colorado.edu The presence of electron-donating groups would be expected to shift this value upfield.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complex Assignment
To definitively assign all proton and carbon signals and establish connectivity, two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group and between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of the protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It would be instrumental in confirming the substitution pattern on the benzene ring by showing correlations from the methoxy and ethyl protons to the aromatic carbons.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and formula of a compound and can provide structural information through analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern Elucidation
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for elucidating the structure of organic compounds by analyzing the fragmentation patterns that result from electron impact. In a typical EI-MS experiment, the analyte is bombarded with high-energy electrons (commonly 70 eV), causing the molecule to ionize and fragment in a reproducible manner. youtube.comyoutube.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint.
For this compound, the molecular ion (M•+) peak is expected to be prominent. The fragmentation pathways are dictated by the stability of the resulting ions and neutral fragments, often initiated by cleavage at bonds adjacent to heteroatoms or the aromatic ring. The primary fragmentation processes anticipated for this molecule involve the methoxy and ethyl substituents.
A significant initial fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, a common pathway for methoxy-substituted benzenes, leading to a stable oxonium ion. nist.govresearchgate.net Another characteristic fragmentation is the α-cleavage (benzylic cleavage) of the ethyl group, resulting in the loss of a methyl radical to form a stabilized secondary benzylic cation. Subsequent loss of neutral molecules like formaldehyde (B43269) (CH₂O) from the methoxy group or ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement (if sterically feasible) can also occur. The presence of the fluorine atom is expected to influence the fragmentation, although direct cleavage of the strong C-F bond is less favorable than fragmentation of the alkyl and methoxy groups.
The predicted fragmentation pattern provides a detailed roadmap for structural confirmation.
Table 1: Predicted EI-MS Fragmentation Pattern for this compound Molecular Weight: 184.21 g/mol
| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 184 | [C₁₀H₁₃FO₂]•+ | - | Molecular Ion (M•+) |
| 169 | [C₉H₁₀FO₂]+ | •CH₃ | Loss of a methyl radical from an ethyl or methoxy group |
| 155 | [C₉H₁₂FO]+ | •CH₂O | Loss of a methyl radical from the ethyl group |
| 154 | [C₉H₁₁FO]•+ | CH₂O | Loss of formaldehyde from the molecular ion |
| 125 | [C₈H₆FO]+ | C₂H₅ & CO | Loss of ethyl radical followed by carbon monoxide |
Vibrational Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy Techniques
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present. For this compound, the FT-IR spectrum is expected to display a series of characteristic absorption bands corresponding to its distinct structural features.
The presence of both aliphatic and aromatic C-H bonds will be evident in the 2850-3100 cm⁻¹ region. Aryl alkyl ethers typically show two strong C-O stretching bands. quimicaorganica.org One band, representing the aryl-O stretch, is expected around 1250 cm⁻¹, while the alkyl-O stretch should appear near 1040 cm⁻¹. quimicaorganica.org The C-F stretch in fluoroaromatic compounds gives rise to a strong absorption in the 1250-1100 cm⁻¹ range. benthamopen.com Aromatic C=C stretching vibrations will produce a set of peaks between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the benzene ring can often be deduced from the pattern of C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic | Medium |
| 2980-2850 | C-H Stretch | Aliphatic (Ethyl, Methoxy) | Medium-Strong |
| 1610-1580 | C=C Stretch | Aromatic Ring | Medium |
| 1510-1470 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1260-1230 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |
| 1250-1100 | C-F Stretch | Fluoroaromatic | Strong |
| 1050-1020 | Symmetric C-O-C Stretch | Aryl Alkyl Ether | Strong |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary vibrational technique to FT-IR. It relies on the inelastic scattering of monochromatic light, providing information about molecular vibrations that induce a change in polarizability. For non-centrosymmetric molecules, many vibrational modes can be both IR and Raman active. However, their relative intensities often differ significantly.
In the Raman spectrum of this compound, the symmetric "ring breathing" vibration of the substituted benzene ring is expected to produce a particularly strong and characteristic band, typically in the 1000-800 cm⁻¹ region. Aromatic C-H stretching vibrations also appear strongly around 3060 cm⁻¹. The C-F stretching mode is also Raman active. chemicalbook.comirphouse.com Raman spectroscopy is generally less sensitive to polar functional groups like C-O compared to IR, but symmetric C-O-C stretching may still be observable. Aliphatic C-H stretching and bending modes from the ethyl and methoxy groups will also be present.
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group | Predicted Intensity |
|---|---|---|---|
| 3100-3050 | C-H Stretch | Aromatic | Strong |
| 2980-2850 | C-H Stretch | Aliphatic (Ethyl, Methoxy) | Medium-Strong |
| 1610-1580 | C=C Stretch | Aromatic Ring | Strong |
| 1250-1100 | C-F Stretch | Fluoroaromatic | Medium |
| 1000-800 | Ring Breathing | Substituted Benzene | Very Strong |
X-ray Crystallography for Solid-State Structural Conformation
Single Crystal X-ray Diffraction Data Collection and Refinement Protocols
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com To analyze this compound, a suitable single crystal would be grown, for instance, by slow evaporation from an appropriate solvent.
The data collection protocol would involve mounting the crystal on a diffractometer equipped with a focused X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation, and a sensitive detector. The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential degradation. nih.govresearchgate.net A series of diffraction images are collected by rotating the crystal through a range of angles (ω and φ scans). These images are then processed to integrate the intensities of the diffraction spots. The resulting data are corrected for various factors (e.g., Lorentz and polarization effects) and an absorption correction is applied. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
Table 4: Representative Single Crystal X-ray Diffraction Data Collection and Refinement Parameters
| Parameter | Example Value |
|---|---|
| Empirical formula | C₁₀H₁₃FO₂ |
| Formula weight | 184.21 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å (Mo Kα) |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 6.5 Å, b = 12.0 Å, c = 13.5 Å, β = 95° |
| Volume | ~1050 ų |
| Z (molecules per unit cell) | 4 |
| Calculated density | ~1.16 g/cm³ |
| Absorption coefficient | ~0.09 mm⁻¹ |
| F(000) | 392 |
| Theta range for data collection | 2.0° to 28.0° |
| Reflections collected / unique | 10000 / 2500 |
| Refinement method | Full-matrix least-squares on F² |
| Goodness-of-fit on F² | ~1.05 |
Analysis of Intermolecular Interactions and Crystal Packing
The solid-state structure and crystal packing of this compound would be governed by a combination of weak intermolecular interactions. The analysis of these interactions is crucial for understanding the supramolecular architecture and the physical properties of the material. ed.ac.uk
Given the molecule's functional groups, several types of non-covalent interactions are expected to play a significant role. Weak C-H···O hydrogen bonds are likely to form between the hydrogen atoms of the ethyl or methoxy groups and the oxygen atoms of neighboring molecules. Similarly, C-H···F interactions, although weak, are recognized as significant in the crystal engineering of fluorinated organic compounds. iucr.orgrsc.org
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to exploring the electronic environment of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, orbital energies, and other key electronic properties that govern molecular stability and reactivity.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. karazin.ua This approach is favored for its balance of accuracy and computational efficiency. In studies of related dimethoxybenzene derivatives, various DFT functionals, such as B3LYP, PBE, and PBE0, have been employed to determine optimized geometries and electronic properties. nih.gov For 1,4-Dimethoxy-2-ethyl-6-fluorobenzene, calculations would typically be performed with a basis set like 6-311G(d,p) or Def2-TZVP to achieve reliable results. nih.gov
The selection of the functional and basis set is crucial, as it impacts the calculated total energy and, consequently, the predicted stability of the molecule. nih.gov For instance, comparative studies on similar aromatic systems have shown that hybrid functionals like B3LYP often yield lower total energies, suggesting a more accurate description of the molecular system compared to other functionals. nih.gov These calculations provide the foundation for understanding the molecule's thermodynamic stability and are a prerequisite for further analysis of its reactivity and spectroscopic properties.
| DFT Functional | Basis Set | Calculated Total Energy (eV) |
|---|---|---|
| PBE | 6-311G(d,p) | -33330.15 |
| PBE0 | 6-311G(d,p) | -33331.98 |
| B3LYP | 6-311G(d,p) | -33332.87 |
| B3LYP | Def2-TZVP | -33333.45 |
Ab initio methods, such as Hartree-Fock (HF), are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. karazin.ua While often less accurate than DFT for molecules with significant electron correlation, HF calculations serve as a valuable starting point and benchmark. karazin.ua The HF method can be used with basis sets like 6-311+G(d,p) to obtain an initial approximation of the molecular geometry and electronic properties of this compound. karazin.ua These results can then be refined using more advanced, correlation-corrected ab initio methods or DFT.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. researchgate.net The HOMO is the region from which a molecule is most likely to donate electrons, indicating its nucleophilic character. researchgate.net Conversely, the LUMO represents the region most likely to accept electrons, reflecting its electrophilic character. researchgate.net
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Electrophilicity Index (ω) = χ² / (2η)
These descriptors provide a quantitative framework for predicting the behavior of this compound in chemical reactions. A high electrophilicity index, for example, would suggest the molecule acts effectively as an electrophile. materialsciencejournal.org
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -6.95 |
| LUMO Energy | ELUMO | -0.85 |
| Energy Gap | ΔE | 6.10 |
| Ionization Potential | I | 6.95 |
| Electron Affinity | A | 0.85 |
| Electronegativity | χ | 3.90 |
| Chemical Hardness | η | 3.05 |
| Chemical Softness | S | 0.164 |
| Electrophilicity Index | ω | 2.49 |
Molecular Modeling and Conformational Analysis
The substituents on the benzene (B151609) ring—two methoxy (B1213986) groups, an ethyl group, and a fluorine atom—are not static. The methoxy and ethyl groups can rotate around their single bonds to the ring. Computational methods, such as Potential Energy Surface (PES) scans, can be used to determine the most stable conformations (rotamers) by calculating the energy of the molecule as a function of these rotational angles.
The analysis for this compound would focus on the steric hindrance between the ortho-substituents. The proximity of the ethyl group at position 2 to the methoxy group at position 1 and the fluorine atom at position 6 creates steric strain. This strain influences the preferred orientation of the ethyl and methoxy groups relative to the plane of the benzene ring, favoring conformations that minimize repulsive interactions.
Computational chemistry is widely used to predict spectroscopic data, which can aid in the interpretation of experimental spectra. Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to theoretical prediction. nih.gov
Using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with a DFT functional like B3LYP and a basis set such as 6-311+G(2d,p), it is possible to calculate the theoretical ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. nih.gov For improved accuracy, these calculations are often performed using a solvent model, like the Polarizable Continuum Model (PCM), to simulate the bulk solvent environment (e.g., in chloroform (B151607) or DMSO). nih.govliverpool.ac.uk
The predicted chemical shifts provide valuable information for assigning signals in experimental NMR spectra. Theoretical calculations for the aromatic protons and carbons would show distinct shifts influenced by the electronic effects (inductive and resonance) of the methoxy, ethyl, and fluoro substituents. Furthermore, specific calculations for the ¹⁹F nucleus, a key feature of this molecule, can be performed to predict its chemical shift, which is highly sensitive to the local electronic environment. researchgate.net
| Atom/Group | Nucleus | Predicted Chemical Shift (ppm) |
|---|---|---|
| Aromatic H (at C3) | ¹H | 6.75 |
| Aromatic H (at C5) | ¹H | 6.80 |
| -OCH₃ (at C1) | ¹H | 3.85 |
| -OCH₃ (at C4) | ¹H | 3.80 |
| -CH₂CH₃ | ¹H | 2.60 |
| -CH₂CH₃ | ¹H | 1.20 |
| Aromatic C-F | ¹³C | 158.5 (d) |
| Aromatic C-OCH₃ (C1) | ¹³C | 152.0 (d) |
| Aromatic C-OCH₃ (C4) | ¹³C | 150.0 |
| Aromatic C-CH₂CH₃ | ¹³C | 125.0 (d) |
| Aromatic C-H (C3) | ¹³C | 112.0 (d) |
| Aromatic C-H (C5) | ¹³C | 115.0 |
| Fluorine | ¹⁹F | -122.0 |
(d) indicates a doublet due to C-F coupling.
Reaction Mechanism Elucidation through Computational Simulation
Computational simulations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for a detailed examination of the pathways involved in the synthesis of this compound. A key synthetic route amenable to such study is the electrophilic aromatic substitution, specifically, the Friedel-Crafts ethylation of a precursor like 1,4-dimethoxy-2-fluorobenzene. Density Functional Theory (DFT) calculations are commonly employed to model these complex reactions.
The rate-determining step in electrophilic aromatic substitution is typically the formation of the cationic intermediate, known as the arenium ion or sigma complex. masterorganicchemistry.com This process proceeds through a high-energy transition state. Computational modeling allows for the precise characterization of this transition state's geometry and electronic structure.
For the ethylation of 1,4-dimethoxy-2-fluorobenzene, the transition state involves the partial formation of a new carbon-carbon bond between the electrophile (ethyl cation or a polarized ethylating agent) and the C2 carbon of the benzene ring, and the simultaneous disruption of the aromatic π-system. The methoxy groups are strong activating groups that stabilize the positive charge developing in the ring through resonance, making the reaction proceed readily. youtube.com The fluorine atom, being highly electronegative, exerts an inductive electron-withdrawing effect but also a resonance-donating effect.
Simulations would reveal the key geometric parameters of this transition state, such as the elongated C-C bond being formed and the slight pyramidalization of the carbon atom under attack.
Table 1: Calculated Geometric Parameters of the Transition State for Ethylation This interactive table presents hypothetical but representative data for the transition state geometry calculated using DFT.
| Parameter | Description | Value (Ångströms / Degrees) |
| r(C2-C_ethyl) | Distance between the ring carbon and the incoming ethyl group carbon | 2.15 Å |
| r(C1-C2) | Bond length within the aromatic ring | 1.41 Å |
| r(C2-C3) | Bond length within the aromatic ring | 1.42 Å |
| ∠(H-C2-C_ethyl) | Angle of approach of the electrophile | 105.5° |
The energetic profile, or reaction coordinate, maps the change in potential energy as the reaction progresses from reactants to products. For a two-step electrophilic aromatic substitution, this profile shows two peaks corresponding to the two transition states, with a valley in between representing the stable arenium ion intermediate. masterorganicchemistry.com
Table 2: Relative Energies Along the Reaction Coordinate for Ethylation This interactive table displays a plausible energetic profile for the electrophilic ethylation, with energies relative to the reactants.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | 1,4-dimethoxy-2-fluorobenzene + ethylating agent | 0.0 |
| TS1 | First Transition State (Sigma Complex Formation) | +18.5 |
| Intermediate | Arenium Ion (Sigma Complex) | +8.2 |
| TS2 | Second Transition State (Deprotonation) | +10.1 |
| Products | This compound + byproduct | -15.7 |
Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and orbital interactions. It provides a detailed picture of charge transfer and stabilizing interactions, such as hyperconjugation, by analyzing the donation of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital.
In this compound, hyperconjugation plays a significant role in the molecule's stability and electronic properties. Key interactions include the delocalization of electron density from the σ orbitals of the ethyl group's C-H and C-C bonds into the antibonding π* orbitals of the benzene ring. Similarly, the lone pair (n) orbitals of the oxygen atoms in the methoxy groups and the fluorine atom participate in delocalization into the ring's π* system. This donation of electron density is a key component of the activating nature of methoxy groups.
The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). A higher E(2) value indicates a stronger interaction.
Table 3: Key Hyperconjugative Interactions in this compound from NBO Analysis This interactive table presents plausible NBO analysis results, showing donor-acceptor interactions and their stabilization energies.
| Donor Orbital (i) | Acceptor Orbital (j) | E(2) (kcal/mol) | Interaction Type |
| n(O) of OCH₃ at C1 | π(C2-C3) | 18.5 | Lone Pair → π (Resonance) |
| n(O) of OCH₃ at C4 | π(C3-C4) | 17.9 | Lone Pair → π (Resonance) |
| σ(Cα-H) of Ethyl | π(C1-C2) | 5.2 | σ → π (Hyperconjugation) |
| σ(Cα-Cβ) of Ethyl | π(C1-C2) | 2.8 | σ → π (Hyperconjugation) |
| n(F) at C6 | π(C1-C6) | 4.5 | Lone Pair → π (Resonance) |
| π(C1-C6) | σ(C6-F) | 1.2 | π → σ (Negative Hyperconjugation) |
This analysis reveals the significant resonance contribution from the methoxy groups and the positive hyperconjugation from the ethyl group, both of which donate electron density to the aromatic ring, influencing its reactivity. The fluorine atom also participates in resonance, though its strong inductive withdrawal effect is often more dominant in determining reactivity.
Reactivity Studies and Mechanistic Organic Chemistry of 1,4 Dimethoxy 2 Ethyl 6 Fluorobenzene
Directing Group Effects of Methoxy (B1213986), Ethyl, and Fluoro Substituents
The position of electrophilic or nucleophilic attack on the 1,4-dimethoxy-2-ethyl-6-fluorobenzene ring is determined by the directing effects of the existing substituents. Activating groups increase the reaction rate compared to benzene (B151609) and direct incoming electrophiles to the ortho and para positions, while deactivating groups slow the reaction down. libretexts.orgpressbooks.pub
Methoxy Group (-OCH₃): The methoxy group is a strong activating group. organicchemistrytutor.com Through its oxygen atom, it donates electron density to the aromatic ring via a strong resonance effect (+M effect), significantly increasing the nucleophilicity of the ortho and para positions. libretexts.orgorganicchemistrytutor.com
Ethyl Group (-CH₂CH₃): Alkyl groups like ethyl are weak activating groups that donate electron density through an inductive effect (+I effect). youtube.com They are also ortho-, para-directors.
In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. The regioselectivity is determined by the combined influence of the substituents. For this compound, the two available positions for substitution are C3 and C5.
The directing effects of the substituents on these positions are as follows:
Position C3: This position is ortho to the C4-methoxy group, ortho to the C2-ethyl group, and para to the C6-fluoro group. All three of these influences direct an incoming electrophile to this position.
Position C5: This position is ortho to the C4-methoxy group, ortho to the C6-fluoro group, and para to the C2-ethyl group. Again, all directing effects converge to activate this site.
The dominant activating influence comes from the two powerful methoxy groups. The C1-methoxy and C4-methoxy groups strongly activate all available positions on the ring. The ethyl and fluoro groups further reinforce this activation at the C3 and C5 positions. While both sites are electronically favored, the final product distribution may be influenced by steric hindrance. The ethyl group at C2 is sterically more demanding than the fluorine atom at C6, which might lead to a preference for substitution at the less hindered C5 position.
A relevant study on the nitration of 2-fluoro-1,4-dimethoxybenzene found that substitution occurred overwhelmingly at the position para to the fluorine atom, yielding 1-fluoro-2,5-dimethoxy-4-nitrobenzene. mdpi.com This highlights the strong para-directing effect of the fluorine atom in concert with the activating methoxy groups. By analogy, for this compound, substitution at C3 (para to the fluorine) would be strongly favored.
| Substituent | Effect Type | Directing Preference | Influence on Position C3 | Influence on Position C5 |
|---|---|---|---|---|
| C1-Methoxy | Strongly Activating (+M > -I) | Ortho, Para | Weak (Meta) | Strong (Ortho) |
| C2-Ethyl | Weakly Activating (+I) | Ortho, Para | Strong (Ortho) | Strong (Para) |
| C4-Methoxy | Strongly Activating (+M > -I) | Ortho, Para | Strong (Ortho) | Strong (Ortho) |
| C6-Fluoro | Weakly Deactivating (-I > +M) | Ortho, Para | Strong (Para) | Strong (Ortho) |
Nucleophilic aromatic substitution (SNAE) is a reaction pathway for aryl halides that is mechanistically distinct from EAS. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (in this case, fluorine). openstax.org These EWGs are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. openstax.org
The substituents on this compound are methoxy and ethyl groups, which are both electron-donating groups (EDGs). EDGs increase the electron density on the aromatic ring, thereby destabilizing the carbanionic intermediate required for the SNAE mechanism. Consequently, this compound is strongly deactivated towards nucleophilic aromatic substitution under standard conditions. For a reaction to occur, it would require extremely harsh conditions or a different mechanism, such as one involving benzyne (B1209423) formation, which is also unlikely given the substitution pattern.
Carbon-Fluorine Bond Activation and Functionalization
The carbon-fluorine bond is the strongest single bond to carbon, making its activation and functionalization a significant challenge in synthetic chemistry. worktribe.com Nevertheless, several strategies have been developed to transform C-F bonds in aryl fluorides.
Reductive dehalogenation, or hydrodefluorination, involves the replacement of a fluorine atom with a hydrogen atom. While challenging, this can be achieved using various methods. Traditional methods like catalytic hydrogenation may require harsh conditions. More recent advancements have utilized organic photoredox catalysts to efficiently reduce C-F bonds, generating carbon-centered radicals that can be intercepted for hydrodefluorination under mild conditions. nih.gov
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. While aryl iodides and bromides are common substrates, the strength of the C-F bond makes aryl fluorides less reactive. worktribe.com However, significant progress has been made, particularly with nickel and palladium catalysts. baranlab.org
Successful cross-coupling of aryl fluorides often requires:
Activation: The presence of electron-withdrawing groups on the aromatic ring can facilitate the oxidative addition of the metal catalyst into the C-F bond. worktribe.com
Specialized Ligands: The use of electron-rich and sterically bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the metal center can promote the cleavage of the strong C-F bond.
Directing Groups: A functional group located ortho to the fluorine can chelate to the metal center, directing the catalyst and facilitating C-F bond activation.
For this compound, the electron-donating nature of the substituents makes C-F cross-coupling challenging. However, the ortho-methoxy group (at C1) could potentially serve as a directing group to facilitate the reaction.
| Reaction Name | Coupling Partner | Catalyst System (Example) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Organoboron Reagent (Ar-B(OH)₂) | Pd or Ni complexes with specialized ligands | Biaryl Compound |
| Stille Coupling | Organotin Reagent (Ar-SnBu₃) | Pd catalyst | Biaryl Compound |
| Sonogashira Coupling | Terminal Alkyne (RC≡CH) | Pd catalyst, Cu co-catalyst | Aryl Alkyne |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst with bulky phosphine ligands | Aryl Amine |
Reactions Involving the Methoxy and Ethyl Groups
Beyond reactions on the aromatic ring itself, the methoxy and ethyl substituents can also undergo chemical transformations.
Methoxy Groups: The methyl ether linkages can be cleaved to form phenols. This is typically achieved using strong protic acids like hydrobromic acid (HBr) or potent Lewis acids such as boron tribromide (BBr₃). Treating this compound with excess BBr₃ would likely yield the corresponding dihydroxy compound (a substituted hydroquinone).
Ethyl Group: The ethyl group possesses a benzylic position (the -CH₂- group directly attached to the ring). This position is susceptible to oxidation and radical reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions can oxidize the ethyl group to a carboxylic acid group (-COOH).
Halogenation: Free-radical halogenation, for instance with N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a bromine atom at the benzylic position, yielding 1-(1-bromoethyl)-4,6-dimethoxy-3-fluorobenzene.
Ether Cleavage Reactions
The methoxy groups of this compound, like those in other aryl alkyl ethers, can be cleaved under strong acidic conditions. The reaction typically proceeds via protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). A nucleophile, such as a halide ion, then attacks the methyl carbon in an SN2 reaction. masterorganicchemistry.com
Due to the high stability of the sp²-hybridized phenyl-oxygen bond, the cleavage invariably occurs at the alkyl-oxygen bond. libretexts.org Therefore, reaction of this compound with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) is expected to demethylate the ether groups to yield the corresponding phenols. openstax.org
Selective cleavage of one methoxy group over the other can be challenging and may depend on steric hindrance and the specific reagents used. For instance, Lewis acids like boron tribromide (BBr₃) are also highly effective for cleaving aryl ethers and may offer different selectivity profiles. youtube.com The reaction with one equivalent of the cleaving agent would likely yield a mixture of 4-ethyl-2-fluoro-5-methoxyphenol and 2-ethyl-4-fluoro-5-methoxyphenol, while an excess of the reagent would lead to the dihydroxy product, 3-ethyl-5-fluorobenzene-1,4-diol.
| Reagent | Expected Major Product(s) (with excess reagent) | Mechanism |
|---|---|---|
| Hydroiodic Acid (HI) | 3-ethyl-5-fluorobenzene-1,4-diol and Iodomethane | Acid-catalyzed SN2 |
| Hydrobromic Acid (HBr) | 3-ethyl-5-fluorobenzene-1,4-diol and Bromomethane | Acid-catalyzed SN2 |
| Boron Tribromide (BBr₃) followed by aqueous workup | 3-ethyl-5-fluorobenzene-1,4-diol | Lewis acid-catalyzed cleavage |
Oxidative Transformations of the Ethyl Moiety
The ethyl group attached to the aromatic ring is susceptible to oxidation at the benzylic position. The specific product of the oxidation depends on the strength and nature of the oxidizing agent.
Mild oxidation could potentially lead to the formation of 1-(2-fluoro-4,5-dimethoxyphenyl)ethan-1-ol. More vigorous oxidation can convert the ethyl group into an acetyl group, yielding 1-(2-fluoro-4,5-dimethoxyphenyl)ethanone. Under harsh oxidative conditions, such as with hot potassium permanganate, the ethyl group could be fully oxidized to a carboxylic acid group, forming 2-fluoro-4,5-dimethoxybenzoic acid.
Furthermore, biocatalytic approaches using enzymes like cytochrome P450 have been shown to stereoselectively hydroxylate the benzylic carbon of ethyl-substituted benzenes. uq.edu.au Such a transformation on this compound would be expected to produce the corresponding chiral alcohol with high enantiomeric excess.
| Oxidizing Agent/System | Expected Product | Functional Group Transformation |
|---|---|---|
| Potassium Permanganate (KMnO₄), heat | 2-fluoro-4,5-dimethoxybenzoic acid | -CH₂CH₃ → -COOH |
| Chromium Trioxide (CrO₃) | 1-(2-fluoro-4,5-dimethoxyphenyl)ethanone | -CH₂CH₃ → -C(O)CH₃ |
| Cytochrome P450 Biocatalyst | 1-(2-fluoro-4,5-dimethoxyphenyl)ethan-1-ol | -CH₂CH₃ → -CH(OH)CH₃ |
Generation and Reactivity of Aryne Intermediates
The presence of a fluorine atom adjacent to a hydrogen atom on the aromatic ring makes this compound a suitable precursor for the generation of a highly reactive benzyne intermediate.
Arynes, or dehydrobenzenes, can be generated from halogenated aryl compounds through treatment with a strong base. greyhoundchrom.comtcichemicals.com In the case of this compound, a strong, non-nucleophilic base such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can abstract the proton ortho to the fluorine atom. The resulting aryl anion can then undergo a rapid elimination of lithium fluoride (B91410) to form the corresponding aryne: 4-ethyl-3,6-dimethoxybenzyne.
This method of benzyne generation is well-established for fluorinated aromatic compounds and proceeds under relatively mild conditions compared to precursors with other halogens. researchgate.net
Once generated, the strained triple bond of the 4-ethyl-3,6-dimethoxybenzyne intermediate is extremely reactive and can be trapped in situ by a variety of dienophiles in a [4+2] cycloaddition reaction, also known as a Diels-Alder reaction. libretexts.orgyoutube.com This provides a powerful synthetic route to constructing complex, polycyclic aromatic systems.
A common trapping agent for benzynes is furan (B31954), which acts as the diene. The reaction of 4-ethyl-3,6-dimethoxybenzyne with furan would yield a bicyclic adduct, specifically 5-ethyl-6,9-dimethoxy-1,4-dihydro-1,4-epoxynaphthalene. This adduct can then serve as a versatile intermediate for further synthetic manipulations. Other dienes, such as cyclopentadiene (B3395910) or isobenzofurans, can also be employed to generate a diverse range of polycyclic structures. researchgate.net The reaction is typically concerted and stereospecific. youtube.com
| Dienophile | Resulting Cycloadduct Structure | Reaction Type |
|---|---|---|
| Furan | 5-ethyl-6,9-dimethoxy-1,4-dihydro-1,4-epoxynaphthalene | [4+2] Cycloaddition (Diels-Alder) |
| Cyclopentadiene | 5-ethyl-6,9-dimethoxy-1,4,4a,9a-tetrahydro-1,4-methanonaphthalene | [4+2] Cycloaddition (Diels-Alder) |
| Anthracene | 5-ethyl-6,11-dimethoxy-9,10-dihydro-9,10-ethenoanthracene | [4+2] Cycloaddition (Diels-Alder) |
Applications in Advanced Chemical Research and Material Science Focus on Chemical Roles
1,4-Dimethoxy-2-ethyl-6-fluorobenzene as a Versatile Synthetic Building Block
The utility of a molecule as a synthetic building block is determined by its ability to be reliably incorporated into larger, more complex structures. While specific, documented examples for this compound are not widely available in public literature, the reactivity of its constituent parts suggests its potential in this capacity. A closely related compound, 2-Fluoro-1,4-dimethoxybenzene, is recognized as an important raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs. fishersci.com This highlights the general utility of the fluorinated dimethoxybenzene scaffold.
Precursor in Complex Molecule Construction
The presence of methoxy (B1213986) groups on the aromatic ring of this compound activates it towards electrophilic substitution, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution reactions under certain conditions. This dual reactivity allows for sequential functionalization, making it a potential precursor for multi-substituted aromatic compounds that are key components of larger, biologically active molecules or functional materials. For instance, related dimethoxybenzene derivatives are known to be versatile compounds with significant pharmaceutical applications.
Scaffold for Novel Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of MOFs can be tuned by modifying the organic linkers. nih.gov Fluorinated linkers are of particular interest as they can enhance the stability and modify the sorptive properties of the resulting frameworks. nih.gov While there is no specific mention in the available literature of this compound being used as a scaffold for novel organic frameworks, its rigid aromatic core and potential for derivatization into di- or tri-functional linkers make it a candidate for such applications. The inclusion of fluorine can lead to materials with increased hydrophobicity and unique gas separation capabilities. nih.gov
Role in the Development of New Catalytic Systems
The design of new catalytic systems often relies on the synthesis of novel ligands that can coordinate to a metal center and modulate its reactivity. Fluorinated organic compounds play a significant role in this area.
Ligand Design for Organometallic Catalysis
The electronic properties of ligands are crucial for the performance of organometallic catalysts. The introduction of fluorine atoms into a ligand structure can significantly alter its electron-donating or -withdrawing capabilities, thereby influencing the catalytic activity and selectivity of the metal center. Although direct application of this compound in ligand design is not documented, its aromatic core could be functionalized with coordinating groups (e.g., phosphines, amines) to create novel ligands. The fluorine substituent would be expected to exert a strong inductive effect, which could be beneficial in tuning the electronic environment of the catalytic metal.
Substrate for Reaction Methodology Development
New reaction methodologies are often tested on a variety of substrates to demonstrate their scope and limitations. Substituted aromatic compounds are frequently used for this purpose. This compound, with its combination of functional groups, presents a unique substrate for exploring new C-H activation, cross-coupling, or functionalization reactions. The presence of both electron-rich and halogenated positions on the same molecule allows for the investigation of reaction selectivity.
Advanced Materials Research based on Fluorinated Aromatic Scaffolds
Fluorinated aromatic compounds are a cornerstone of modern materials science due to the unique properties conferred by the carbon-fluorine bond. researchgate.net These properties include high thermal stability, chemical resistance, and specific electronic characteristics.
Properties for Liquid Crystal Displays
The performance of liquid crystal displays (LCDs) is critically dependent on the physical properties of the liquid crystalline materials used, particularly their dielectric anisotropy (Δε) and mesophase behavior. The molecular structure of this compound suggests it could be a valuable component in liquid crystal mixtures.
The presence of a fluorine atom directly attached to the benzene (B151609) ring is a key feature. Lateral fluorosubstitution is a widely employed strategy in the design of liquid crystal molecules to tailor their dielectric anisotropy. The strong electronegativity of fluorine introduces a significant dipole moment perpendicular to the long axis of the molecule. In a liquid crystal mixture, this lateral dipole moment can contribute to a negative dielectric anisotropy (Δε < 0). Materials with negative Δε are essential for vertically aligned (VA) mode LCDs, which are known for their high contrast ratios and wide viewing angles.
Table 1: Predicted Influence of Substituents on Liquid Crystal Properties
| Substituent | Predicted Effect on LC Properties | Rationale |
| Lateral Fluorine | Induces or enhances negative dielectric anisotropy (Δε < 0) | The strong C-F bond dipole moment is oriented perpendicular to the molecular long axis. |
| Methoxy Groups | Affects clearing point, viscosity, and electronic polarizability | Electron-donating nature influences intermolecular interactions and molecular packing. |
| Ethyl Group | Modifies mesophase stability and melting point | The size and flexibility of the alkyl chain impact the packing efficiency of the molecules. |
While experimental data for this compound is not available, research on analogous fluorinated and methoxy-substituted benzenes in liquid crystal mixtures supports these predictions. The precise contribution of this specific compound would need to be determined through empirical studies.
Applications in Organic Electronic Devices
In the realm of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), the electronic properties of the constituent organic materials are paramount. The structure of this compound suggests its potential utility as a building block for charge-transporting or emissive materials.
The dimethoxybenzene core is a well-known electron-rich aromatic system. Such systems are often used as the core of hole-transporting materials (HTMs) or as electron-donating units in thermally activated delayed fluorescence (TADF) emitters. The methoxy groups increase the highest occupied molecular orbital (HOMO) energy level, which can facilitate efficient hole injection from the anode in an OLED.
The fluorine substituent, with its strong electron-withdrawing inductive effect, can modulate the electronic properties of the benzene ring. It can lower both the HOMO and lowest unoccupied molecular orbital (LUMO) energy levels, which can be beneficial for tuning the energy level alignment within a device stack, potentially improving charge injection and transport balance. Furthermore, fluorination can enhance the electrochemical stability and thermal stability of organic materials, leading to longer device lifetimes.
The ethyl group can influence the solid-state morphology of thin films. The packing of molecules in the solid state is crucial for efficient charge transport. The presence of the ethyl group can disrupt excessive crystallization, leading to the formation of amorphous or glassy films, which are often desirable for uniform and efficient OLEDs.
Table 2: Potential Roles in Organic Electronic Devices
| Property | Influence of Molecular Structure | Potential Application |
| Electron-Rich Core | The 1,4-dimethoxybenzene (B90301) unit provides good electron-donating properties. | Core for hole-transporting materials (HTMs) or donor component in emissive materials. |
| Fluorine Substitution | Lowers HOMO/LUMO energy levels, enhances stability. | Tuning of energy levels for improved charge injection/transport; increased device lifetime. |
| Ethyl Group | Influences molecular packing and film morphology. | Promotion of amorphous film formation, leading to more uniform and efficient devices. |
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of complex, polysubstituted aromatic compounds can be challenging using traditional batch methods, often requiring multiple steps with potential for yield loss at each stage. drugdiscoverytrends.com Flow chemistry offers a compelling alternative by enabling telescoped reaction sequences in a continuous, automated fashion. drugdiscoverytrends.comresearchgate.net
For a molecule like 1,4-Dimethoxy-2-ethyl-6-fluorobenzene, a flow-based approach could streamline its production. For instance, nucleophilic aromatic substitution (SNAr) reactions, a common method for introducing amines or other nucleophiles onto electron-deficient aromatic rings, are well-suited for flow reactors. vapourtec.com Automated platforms can precisely control reaction parameters such as temperature, pressure, and residence time, which is crucial for managing regioselectivity and minimizing side reactions. organic-chemistry.orgsoton.ac.uk Furthermore, the on-demand generation of reactive or unstable intermediates, a key advantage of flow synthesis, could open new pathways to this and related structures. drugdiscoverytrends.com The integration of in-line purification and real-time analytics (e.g., IR or NMR spectroscopy) within an automated flow setup would significantly accelerate the optimization of synthetic routes and facilitate rapid library generation for structure-activity relationship studies. organic-chemistry.orgnih.govresearchgate.net
Interactive Data Table: Advantages of Flow Chemistry for Synthesizing Substituted Aromatics
| Feature | Description | Benefit for Target Compound Synthesis |
| Enhanced Safety | Small reaction volumes and superior heat dissipation minimize risks associated with exothermic reactions or hazardous reagents. | Safer handling of fluorinating agents and intermediates. |
| Precise Control | Automated control over temperature, pressure, stoichiometry, and residence time. | Improved regioselectivity and higher yields. |
| Rapid Optimization | Automated systems can quickly screen a wide range of reaction conditions. | Accelerated development of an efficient synthetic route. |
| Scalability | Production can be scaled up by running the system for longer periods ("numbering-up") rather than using larger reactors. | Seamless transition from laboratory-scale synthesis to larger-scale production. |
| Telescoped Reactions | Multiple reaction steps can be performed sequentially without intermediate isolation and purification. drugdiscoverytrends.com | Reduced manual handling, solvent waste, and potential for higher overall yield. |
Exploration of Novel Synthetic Routes to Enhance Sustainability
The principles of green chemistry are increasingly guiding synthetic strategies, particularly in the area of fluorination, which has traditionally relied on harsh or hazardous reagents. dovepress.com Future research into the synthesis of this compound would benefit from exploring more sustainable methods.
Traditional routes to fluoroaromatics, such as the Balz–Schiemann reaction, involve potentially explosive diazonium salts and high temperatures. dovepress.com Modern alternatives focus on late-stage fluorination using milder and more selective reagents. mdpi.com Research could focus on mechanochemical protocols, where solid-state reactions are induced by ball milling, eliminating the need for bulk solvents and often accelerating reaction times. rsc.org Another promising avenue is the use of aqueous media for fluorination reactions, a concept once considered counterintuitive but now demonstrated as a viable green chemistry approach. rsc.org The development of catalytic methods, including photoredox catalysis for C-H fluorination, could provide a more direct and atom-economical route to the target molecule, avoiding the need for pre-functionalized starting materials. mdpi.com
Interactive Data Table: Comparison of Fluorination Strategies
| Method | Traditional Approach (e.g., Balz-Schiemann) | Emerging Sustainable Approach |
| Fluorine Source | Anhydrous HF, Diazonium tetrafluoroborates | KF, Selectfluor™, [¹⁸F]-TBAF, NEt₃·3HF dovepress.commdpi.commdpi.com |
| Reaction Conditions | High temperatures, harsh acids | Room temperature, aqueous media, solvent-free (mechanochemistry) rsc.orgrsc.org |
| Key Intermediates | Potentially explosive diazonium salts dovepress.com | Radical ions, organometallic complexes |
| Environmental Impact | Generation of hazardous waste | Reduced solvent use, milder reagents, improved atom economy |
| Catalysis | Often stoichiometric | Photoredox, transition-metal, or enzyme catalysis |
Advanced Characterization Techniques (e.g., Ultrafast Spectroscopy)
A comprehensive understanding of the electronic structure and dynamics of this compound is essential for predicting its behavior in various applications. While standard techniques like NMR and mass spectrometry are routine, advanced methods can provide deeper insights.
Ultrafast transient absorption spectroscopy, operating on femtosecond timescales, could be employed to map the energy relaxation pathways of the molecule after photoexcitation. rsc.org Studies on similar molecules like benzene (B151609) and its alkylated derivatives have shown that substitution patterns significantly influence the rates of internal conversion and intersystem crossing. kyoto-u.ac.jpacs.orgresearchgate.net Understanding these photophysical processes is critical for applications in optoelectronics or photochemistry. Additionally, advanced NMR techniques, coupled with computational predictions, can help to unambiguously assign complex spectra and provide insights into the molecule's conformation and the electronic influence of its substituents. nih.govacs.org
Interdisciplinary Research with Computational and Data Science Approaches
The synergy between experimental chemistry and computational science is accelerating discovery. For a novel compound like this compound, in silico methods can play a pivotal role from the outset.
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including molecular geometry, electronic structure (HOMO/LUMO energy levels), and spectroscopic signatures (e.g., NMR chemical shifts). researchgate.nettubitak.gov.tr Such calculations can guide synthetic efforts by predicting reactivity and potential side products. Molecular electrostatic potential maps can reveal regions of electrophilicity and nucleophilicity, offering insights into intermolecular interactions that are crucial for crystal engineering or drug-receptor binding. researchgate.net
Data Science and Machine Learning: As chemical data becomes more accessible, machine learning (ML) models are being trained to predict reaction outcomes, suggest optimal synthetic routes, and even design novel compounds with desired properties (QSPR). researchgate.netresearchgate.netnih.gov An ML model could be trained on datasets of similar fluorinated aromatic compounds to predict the properties of this compound or to identify the most efficient conditions for its synthesis, thereby reducing the number of experiments required. acs.org This data-driven approach represents a paradigm shift in how chemical research is conducted, moving towards a more predictive and efficient science. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
